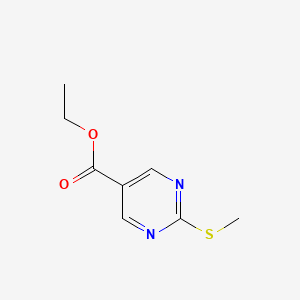

Ethyl 2-(methylthio)pyrimidine-5-carboxylate

Description

BenchChem offers high-quality Ethyl 2-(methylthio)pyrimidine-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(methylthio)pyrimidine-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-methylsulfanylpyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2S/c1-3-12-7(11)6-4-9-8(13-2)10-5-6/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVNRRUKCFUSBDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60439953 | |

| Record name | Ethyl 2-(methylthio)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60439953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73781-88-1 | |

| Record name | Ethyl 2-(methylthio)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60439953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-(methylthio)pyrimidine-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-(methylthio)pyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(methylthio)pyrimidine-5-carboxylate is a versatile heterocyclic compound that serves as a key building block in the synthesis of a wide range of biologically active molecules. Its pyrimidine core, substituted with a reactive methylthio group and an ethyl carboxylate moiety, makes it a valuable intermediate in the fields of pharmaceutical and agrochemical research. This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and potential applications of this compound, tailored for professionals in drug discovery and development. The unique structural features of Ethyl 2-(methylthio)pyrimidine-5-carboxylate allow for diverse chemical modifications, rendering it a precursor for novel therapeutic agents, particularly in the development of antiviral and anticancer drugs.[1] It is also utilized in the formulation of agrochemicals to enhance the efficacy of crop protection products.[1]

Physicochemical and Spectroscopic Properties

The core physical and chemical characteristics of Ethyl 2-(methylthio)pyrimidine-5-carboxylate are summarized below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

Physical and Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₀N₂O₂S | [1][2] |

| Molecular Weight | 198.24 g/mol | [2][3][4] |

| CAS Number | 73781-88-1 | [1][3] |

| Appearance | White solid | [1] |

| Melting Point | 38-40 °C | |

| Boiling Point | 313.5 ± 15.0 °C at 760 mmHg | |

| Density | 1.3 ± 0.1 g/cm³ | |

| Purity | ≥ 95% (HPLC) | [1] |

| Solubility | Favorable solubility characteristics are noted, though specific solvents are not detailed for the title compound. The related compound, ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate, is soluble in chloroform and ethyl acetate. | |

| Storage Conditions | Store at 0-8°C in a dry, sealed container. | [1] |

Spectroscopic Data

Reference Spectroscopic Data for a Related Pyrimidine Derivative:

| Data Type | Spectral Data |

| ¹H NMR | (DMSO-d6, 400 MHz) δ: 9.21 (brs, 1H, NH), 7.76 (brs, 1H, NH), 7.34-7.24 (m, 5H), 5.17 (s, 1H), 4.01-3.96 (q, 2H), 2.26 (s, 3H), 1.11-1.07 (t, 3H).[5] |

| ¹³C NMR | (100MHz, DMSO-d6) δ: 165.8, 152.6, 148.7, 145.3, 128.8, 128.5, 127.7, 126.7, 99.7, 59.6, 54.4, 18.2, 14.5.[5] |

| Mass Spec. | m/z: 260 (M+).[5] |

| FT-IR | (KBr) Vmax cm-1: 3639, 2967, 1896, 1608, 1223.[5] |

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of Ethyl 2-(methylthio)pyrimidine-5-carboxylate is not explicitly detailed in a single source, a plausible and efficient synthetic route can be constructed based on established methods for the preparation of 2-(methylthio)pyrimidine derivatives. A common and effective method involves the S-alkylation of a corresponding 2-mercaptopyrimidine precursor.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from the cyclocondensation of a suitable three-carbon precursor with thiourea to form the 2-mercaptopyrimidine ring, followed by methylation of the thiol group.

Caption: Proposed synthetic pathway for Ethyl 2-(methylthio)pyrimidine-5-carboxylate.

Experimental Protocols

The following are detailed, representative methodologies for the key steps in the synthesis and purification of Ethyl 2-(methylthio)pyrimidine-5-carboxylate.

Step 1: Synthesis of Ethyl 2-mercaptopyrimidine-5-carboxylate

This procedure is based on the general principle of pyrimidine ring formation from a β-dicarbonyl equivalent and thiourea.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol.

-

Addition of Reactants: To this solution, add ethyl 2-formyl-3-oxopropanoate (1.0 equivalent) and thiourea (1.0 equivalent).

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid). The product may precipitate upon cooling or neutralization.

-

Isolation: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

Step 2: Synthesis of Ethyl 2-(methylthio)pyrimidine-5-carboxylate

This step involves the S-methylation of the 2-mercaptopyrimidine intermediate.

-

Reaction Setup: Suspend Ethyl 2-mercaptopyrimidine-5-carboxylate (1.0 equivalent) in a suitable solvent such as ethanol or acetone in a round-bottom flask with a magnetic stirrer.

-

Addition of Base and Alkylating Agent: Add a base, such as potassium carbonate or sodium hydroxide (1.1 equivalents), to the suspension. Stir for 15-30 minutes, then add methyl iodide (1.1 equivalents) dropwise.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

-

Work-up: Once the reaction is complete, filter off any inorganic salts. Evaporate the solvent from the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

Purification: Recrystallization

-

Solvent Selection: Choose a suitable solvent system for recrystallization. A common approach is to use a solvent pair, such as ethanol/water or ethyl acetate/hexane. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.

-

Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period.

-

Filtration: Hot filter the solution to remove any insoluble impurities and charcoal.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Isolation and Drying: Collect the pure crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry thoroughly under vacuum.

General Experimental Workflow

The overall process from synthesis to a purified final product can be visualized as follows.

Caption: General experimental workflow for the synthesis and handling of the compound.

Biological and Pharmacological Context

Ethyl 2-(methylthio)pyrimidine-5-carboxylate is primarily recognized for its role as a versatile intermediate in the synthesis of compounds with a wide range of biological activities. The pyrimidine scaffold is a well-known pharmacophore present in numerous approved drugs.

Role in Drug Discovery

-

Anticancer Agents: The 2-(methylthio)pyrimidine moiety is a key structural feature in various inhibitors of protein kinases, which are crucial targets in cancer therapy.[6]

-

Antiviral Compounds: Pyrimidine analogs are fundamental in the development of antiviral drugs, often acting as nucleoside reverse transcriptase inhibitors.[1]

-

Agrochemicals: This compound also serves as a precursor for the synthesis of novel pesticides and herbicides, contributing to advancements in crop protection.[1]

While direct biological activity or involvement in specific signaling pathways for Ethyl 2-(methylthio)pyrimidine-5-carboxylate is not extensively documented, its derivatives have shown significant pharmacological effects. For instance, various 2-thiopyrimidine derivatives have been evaluated for their anti-inflammatory, analgesic, and protein kinase inhibitory activities.[6]

Safety and Handling

For safe handling of Ethyl 2-(methylthio)pyrimidine-5-carboxylate in a laboratory setting, standard safety protocols for chemical reagents should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 0-8°C.[1]

-

Disposal: Dispose of the chemical waste in accordance with local and national regulations.

Conclusion

Ethyl 2-(methylthio)pyrimidine-5-carboxylate is a compound of significant interest to the scientific community, particularly in the realms of medicinal chemistry and drug development. Its structural features provide a versatile platform for the synthesis of a diverse array of more complex molecules with potential therapeutic and agricultural applications. While detailed biological studies on the compound itself are limited, its importance as a key synthetic intermediate is well-established. This guide provides a foundational understanding of its properties and a practical framework for its synthesis and handling, serving as a valuable resource for researchers in the field.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2-(Methylthio)-5-pyrimidinecarboxylic acid ethyl ester [cymitquimica.com]

- 3. aobchem.com [aobchem.com]

- 4. 73781-88-1,Ethyl 2-(Methylthio)pyrimidine-5-carboxylate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 5. rsc.org [rsc.org]

- 6. Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 2-(methylthio)pyrimidine-5-carboxylate (CAS: 73781-88-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(methylthio)pyrimidine-5-carboxylate is a heterocyclic organic compound featuring a pyrimidine core. This structure is a crucial building block in numerous biologically active molecules, making the compound a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its utility is particularly noted in the development of novel antiviral and anticancer agents.[2] The methylthio group enhances the reactivity of the pyrimidine ring, allowing for diverse synthetic modifications. This guide provides a comprehensive overview of its chemical properties, its role as a synthetic intermediate, and the biological activities of the compounds derived from it, with a focus on kinase inhibition.

Physicochemical Properties

The fundamental physicochemical properties of Ethyl 2-(methylthio)pyrimidine-5-carboxylate are summarized in the table below. This data is essential for its handling, characterization, and use in synthetic chemistry.

| Property | Value | Reference(s) |

| CAS Number | 73781-88-1 | [1][2] |

| Molecular Formula | C₈H₁₀N₂O₂S | [1][2] |

| Molecular Weight | 198.25 g/mol | [2] |

| Appearance | White solid | [2] |

| Purity | ≥ 95% (HPLC) | [2] |

| Storage Conditions | 0-8°C | [2] |

Role as a Synthetic Intermediate

The true value of this compound is demonstrated in its conversion to other key intermediates, such as Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate. This chlorinated derivative serves as a versatile building block for the synthesis of various kinase inhibitors.

Experimental Workflow: From Intermediate to Kinase Inhibitors

The following diagram illustrates a generalized workflow for the utilization of Ethyl 2-(methylthio)pyrimidine-5-carboxylate as a starting material in the synthesis of kinase inhibitors.

Biological Activity of Derivatives: Kinase Inhibition

While there is a lack of direct biological activity data for Ethyl 2-(methylthio)pyrimidine-5-carboxylate itself, its derivatives, particularly the pyrido[2,3-d]pyrimidin-7-ones, have been investigated as potent inhibitors of various protein kinases. These enzymes play a critical role in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.

The primary targets for these pyrimidine derivatives include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Pim-1 kinase.

Quantitative Biological Data of a Representative Pyrimidine Derivative

The following table summarizes the in vitro biological activity of a representative pyrimidine-5-carbonitrile derivative, which shares a similar core structure, against cancer cell lines and a specific kinase. This data highlights the potential of this class of compounds as anticancer agents.

| Compound Class | Target Cell Line / Enzyme | IC₅₀ (µM) |

| Pyrimidine-5-carbonitrile derivative | HCT-116 (Colon Cancer) | 1.14 |

| Pyrimidine-5-carbonitrile derivative | MCF-7 (Breast Cancer) | 1.54 |

| Pyrimidine-5-carbonitrile derivative | VEGFR-2 Kinase | 0.61 |

Note: The data presented is for a structurally related pyrimidine derivative, not for Ethyl 2-(methylthio)pyrimidine-5-carboxylate itself.

Experimental Protocols

The following are representative experimental protocols for the synthesis of a biologically active pyrimidine derivative and the evaluation of its kinase inhibitory activity. These protocols are based on methodologies reported for similar compounds.

Synthesis of a Pyrido[2,3-d]pyrimidin-7-one Derivative

This protocol describes a typical procedure for the synthesis of a pyrido[2,3-d]pyrimidin-7-one from a 4-chloropyrimidine intermediate.

-

Reaction Setup: To a solution of Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF), add the desired amine (1.2 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2 equivalents).

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice water.

-

Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired pyrido[2,3-d]pyrimidin-7-one derivative.

In Vitro Kinase Inhibition Assay (VEGFR-2)

This protocol outlines a general method for assessing the inhibitory activity of a compound against VEGFR-2 kinase.

-

Assay Principle: The assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by the kinase. This is often a fluorescence-based assay.

-

Reagents and Materials:

-

Recombinant human VEGFR-2 kinase

-

Kinase substrate (e.g., a poly-Glu,Tyr peptide)

-

ATP (Adenosine triphosphate)

-

Assay buffer

-

Test compound (dissolved in DMSO)

-

Detection reagent (e.g., a fluorescent antibody that binds to the phosphorylated substrate)

-

-

Procedure:

-

Add the assay buffer, substrate, and test compound at various concentrations to the wells of a microplate.

-

Initiate the kinase reaction by adding ATP and the VEGFR-2 enzyme.

-

Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific time (e.g., 60 minutes).

-

Stop the reaction and add the detection reagent.

-

Measure the signal (e.g., fluorescence) using a plate reader.

-

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a control (no inhibitor). Determine the IC₅₀ value by fitting the data to a dose-response curve.

Signaling Pathways

The derivatives of Ethyl 2-(methylthio)pyrimidine-5-carboxylate have been shown to target key signaling pathways involved in cancer progression. Below are diagrams of the VEGFR-2 and Pim-1 kinase signaling pathways, illustrating the points of intervention for inhibitors.

VEGFR-2 Signaling Pathway

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

Pim-1 Kinase Signaling Pathway

Pim-1 is a serine/threonine kinase that is involved in cell cycle progression and apoptosis. Its overexpression is associated with several types of cancer.

Conclusion

Ethyl 2-(methylthio)pyrimidine-5-carboxylate is a valuable and versatile intermediate for the synthesis of biologically active compounds, particularly in the realm of oncology drug discovery. While the compound itself may not possess significant biological activity, its derivatives have shown promise as potent inhibitors of key protein kinases such as VEGFR-2 and Pim-1. The information and protocols provided in this guide are intended to support researchers and drug development professionals in the effective utilization of this important synthetic building block. Further research into the synthesis and biological evaluation of novel derivatives based on this pyrimidine scaffold is warranted and holds the potential for the discovery of new therapeutic agents.

References

An In-depth Technical Guide to Ethyl 2-(methylthio)pyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 2-(methylthio)pyrimidine-5-carboxylate, a versatile heterocyclic compound with significant applications in pharmaceutical and agricultural research. This document details its physicochemical properties, outlines a plausible experimental protocol for its synthesis, and explores its role as a key intermediate in the development of bioactive molecules, particularly kinase inhibitors.

Core Compound Data

Ethyl 2-(methylthio)pyrimidine-5-carboxylate is a pyrimidine derivative recognized for its utility as a building block in organic synthesis. Its structural features, including the reactive methylthio group and the pyrimidine core, make it an attractive starting material for creating diverse molecular architectures.[1]

| Property | Value | Reference |

| Molecular Weight | 198.25 g/mol | --INVALID-LINK-- |

| Molecular Formula | C₈H₁₀N₂O₂S | --INVALID-LINK-- |

| CAS Number | 73781-88-1 | --INVALID-LINK-- |

| Appearance | White solid | --INVALID-LINK-- |

| Purity | ≥95% (HPLC) | --INVALID-LINK-- |

| Storage Conditions | Store at 0-8°C, sealed in a dry place | --INVALID-LINK-- |

| Synonyms | 2-(Methylthio)-5-pyrimidinecarboxylic acid ethyl ester | --INVALID-LINK-- |

Experimental Protocols

While a variety of methods exist for the synthesis of pyrimidine derivatives, a common approach for introducing the 2-methylthio group involves the S-alkylation of a corresponding pyrimidine-2-thione precursor. The following protocol is a representative method adapted from established syntheses of similar 2-(methylthio)pyrimidine compounds.[2]

Synthesis of Ethyl 2-(methylthio)pyrimidine-5-carboxylate

This synthesis can be conceptualized as a two-step process: first, the formation of a dihydropyrimidine-2-thione via a Biginelli-type reaction, followed by S-methylation.

Step 1: Synthesis of Ethyl 4-aryl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (A Biginelli-type reaction intermediate)

-

Reaction Setup: In a round-bottom flask, combine an appropriate aldehyde (10 mmol), ethyl acetoacetate (10 mmol), and thiourea (15 mmol).

-

Solvent and Catalyst: Add a catalytic amount of a Lewis or Brønsted acid (e.g., AlCl₃ or a few drops of concentrated HCl) in a minimal amount of a suitable solvent like ethanol or methanol.[2]

-

Reaction Conditions: Heat the mixture to reflux for 4-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield the dihydropyrimidine-2-thione intermediate.

Step 2: S-Methylation to Yield Ethyl 2-(methylthio)pyrimidine-5-carboxylate

-

Reaction Setup: Dissolve the dried dihydropyrimidine-2-thione intermediate (5 mmol) in a suitable solvent such as pyridine or a mixture of ethanol and a base.[2]

-

Reagent Addition: Add methyl iodide (6 mmol) dropwise to the solution at room temperature.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up and Purification: Remove the solvent under reduced pressure. Partition the residue between water and an organic solvent like ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to obtain pure Ethyl 2-(methylthio)pyrimidine-5-carboxylate.

Applications in Drug Discovery and Development

Ethyl 2-(methylthio)pyrimidine-5-carboxylate serves as a crucial intermediate in the synthesis of a wide range of pharmaceutical agents, including antiviral and anticancer drugs.[1] A significant application is in the development of kinase inhibitors. A related compound, Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate, is a known precursor for synthesizing inhibitors of various kinases such as Cyclin-Dependent Kinase 4 (CDK4), Platelet-Derived Growth Factor (PDGF) receptor, Fibroblast Growth Factor (FGF) receptor, and Epidermal Growth Factor (EGF) receptor.

Logical Workflow for Kinase Inhibitor Development

The following diagram illustrates a typical workflow for utilizing Ethyl 2-(methylthio)pyrimidine-5-carboxylate in a drug discovery program targeting protein kinases.

Caption: Drug discovery workflow using the pyrimidine scaffold.

Targeting the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Kinase inhibitors derived from pyrimidine scaffolds can effectively block the ATP-binding site of the EGFR kinase domain, thereby inhibiting downstream signaling.

The diagram below provides a simplified representation of the EGFR signaling cascade, highlighting the point of intervention for such inhibitors.

Caption: EGFR signaling cascade and inhibitor action.

References

An In-depth Technical Guide to the Synthesis of Ethyl 2-(methylthio)pyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of Ethyl 2-(methylthio)pyrimidine-5-carboxylate, a key intermediate in the development of various pharmaceutical and agrochemical compounds. This document details the primary synthesis routes, starting materials, and experimental protocols. Quantitative data is summarized for easy comparison, and key chemical transformations are visualized using reaction diagrams.

Introduction

Ethyl 2-(methylthio)pyrimidine-5-carboxylate is a versatile heterocyclic building block characterized by a pyrimidine core functionalized with a methylthio group at the 2-position and an ethyl ester at the 5-position. This substitution pattern makes it a valuable precursor for the synthesis of a wide range of biologically active molecules. The strategic placement of these functional groups allows for diverse chemical modifications, enabling the construction of complex molecular architectures for drug discovery and crop protection.

Primary Synthesis Pathway: A Three-Step Approach

The most established and reliable method for the synthesis of Ethyl 2-(methylthio)pyrimidine-5-carboxylate is a three-step process commencing with a cyclocondensation reaction, followed by chlorination and subsequent reductive dehalogenation.

Overall Reaction Scheme:

Caption: Overall three-step synthesis of Ethyl 2-(methylthio)pyrimidine-5-carboxylate.

Step 1: Cyclocondensation to Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate

The initial step involves the cyclocondensation of S-methylisothiourea (or its salt, such as the sulfate) with a three-carbon electrophile, typically diethyl ethoxymethylenemalonate. This reaction forms the core pyrimidine ring structure.

Caption: Step 1: Cyclocondensation Reaction.

Experimental Protocol:

A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol. To this, S-methylisothiourea sulfate is added, followed by the dropwise addition of diethyl ethoxymethylenemalonate. The reaction mixture is then heated at reflux. After cooling, the precipitated sodium salt of the product is collected by filtration. The free pyrimidine can be obtained by dissolving the salt in water and acidifying with an acid like acetic acid.

Step 2: Chlorination of the 4-hydroxy Group

The hydroxyl group at the 4-position of the pyrimidine ring is subsequently converted to a chloro group, which is a better leaving group for the final reduction step.

Caption: Step 2: Chlorination Reaction.

Experimental Protocol:

Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate is treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often in the presence of a base such as N,N-dimethylaniline. The mixture is heated at reflux. After the reaction is complete, the excess POCl₃ is removed under reduced pressure, and the residue is carefully poured onto crushed ice. The product is then extracted with an organic solvent and purified.

Step 3: Reductive Dehalogenation

The final step is the removal of the chlorine atom at the 4-position to yield the target molecule. This is typically achieved through catalytic hydrogenation.

Caption: Step 3: Reductive Dehalogenation.

Experimental Protocol:

Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate is dissolved in a suitable solvent like ethanol. A catalyst, such as palladium on carbon (Pd/C), and a base, like magnesium oxide or triethylamine (to neutralize the HCl formed), are added. The mixture is then subjected to hydrogenation at a suitable pressure until the reaction is complete. The catalyst is removed by filtration, and the solvent is evaporated to yield the crude product, which can be further purified by recrystallization or chromatography.

Quantitative Data Summary

The following table summarizes the typical reagents, conditions, and yields for the three-step synthesis of Ethyl 2-(methylthio)pyrimidine-5-carboxylate.

| Step | Starting Material | Reagents | Solvent | Conditions | Typical Yield |

| 1 | S-Methylisothiourea sulfate, Diethyl ethoxymethylenemalonate | Sodium Ethoxide | Ethanol | Reflux | 70-85% |

| 2 | Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate | Phosphorus oxychloride (POCl₃), N,N-Dimethylaniline | Neat or High-boiling solvent | Reflux | 80-90% |

| 3 | Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate | Hydrogen (H₂), Palladium on Carbon (Pd/C), Magnesium Oxide (MgO) | Ethanol | Room Temperature, Atmospheric Pressure | 85-95% |

Alternative Synthesis Routes

While the three-step method is the most common, other approaches to synthesize the pyrimidine-5-carboxylate core exist. These often involve multicomponent reactions, such as variations of the Biginelli reaction, which may offer a more direct route but can sometimes result in lower yields or the formation of dihydropyrimidine byproducts that require a subsequent oxidation step to achieve the desired aromatic pyrimidine.

Conclusion

The synthesis of Ethyl 2-(methylthio)pyrimidine-5-carboxylate is a well-established process that provides a reliable supply of this important chemical intermediate. The three-step pathway, involving cyclocondensation, chlorination, and reductive dehalogenation, offers high overall yields and is amenable to scale-up. This guide provides the necessary technical details for researchers and professionals to successfully synthesize this valuable compound for applications in drug discovery and agrochemical development.

The Discovery and Synthetic History of Ethyl 2-(methylthio)pyrimidine-5-carboxylate: A Cornerstone in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ethyl 2-(methylthio)pyrimidine-5-carboxylate, a key heterocyclic building block, has played a significant role in the advancement of medicinal chemistry, particularly in the development of targeted therapies for cancer and viral diseases. Its versatile reactivity and structural similarity to endogenous nucleobases have made it a valuable intermediate in the synthesis of a diverse range of bioactive molecules. This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies associated with this important compound, along with its applications in drug development.

Discovery and Historical Context

The exploration of pyrimidine chemistry has been a fertile ground for drug discovery for over a century. The structural core of pyrimidine is found in the nucleobases of DNA and RNA (cytosine, thymine, and uracil), making its derivatives prime candidates for interacting with biological systems. The early 20th century saw the initial synthesis and investigation of various pyrimidine analogues.

While the exact first synthesis of Ethyl 2-(methylthio)pyrimidine-5-carboxylate is not definitively documented in readily available literature, early work on related 2-alkylthiopyrimidines can be traced back to the mid-20th century. Foundational research published in the Journal of the Chemical Society in the early 1950s laid the groundwork for the synthesis of a variety of pyrimidine derivatives, including those with sulfur-containing substituents. These early investigations focused on the fundamental reactivity of the pyrimidine ring and the introduction of various functional groups, which paved the way for the later development of more complex and targeted molecules.

The strategic importance of Ethyl 2-(methylthio)pyrimidine-5-carboxylate as a key intermediate became more apparent with the rise of targeted cancer therapies in the late 20th and early 21st centuries. Researchers identified the 2-(methylthio)pyrimidine scaffold as a versatile platform for the synthesis of kinase inhibitors, a class of drugs that target specific enzymes involved in cancer cell proliferation and survival.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of Ethyl 2-(methylthio)pyrimidine-5-carboxylate is essential for its effective use in synthesis and drug design.

| Property | Value | Source |

| CAS Number | 73781-88-1 | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Formula | C₈H₁₀N₂O₂S | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 198.24 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| Appearance | White to off-white solid | --INVALID-LINK-- |

| Melting Point | 76-80 °C | Vendor Data |

| Purity | ≥95% (typically) | --INVALID-LINK-- |

Spectroscopic Data:

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Ethyl group: A triplet corresponding to the methyl protons (CH₃) and a quartet for the methylene protons (CH₂).

-

Methylthio group: A singlet for the methyl protons (SCH₃).

-

Pyrimidine ring: Two singlets or doublets in the aromatic region corresponding to the protons on the pyrimidine ring.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Signals corresponding to the carbons of the ethyl ester, the methylthio group, and the pyrimidine ring.

IR (Infrared) Spectroscopy:

-

Characteristic absorption bands for the C=O of the ester group, C=N and C=C bonds of the pyrimidine ring, and C-S stretching of the methylthio group.

Synthetic Methodologies

The synthesis of Ethyl 2-(methylthio)pyrimidine-5-carboxylate typically involves the construction of the pyrimidine ring from acyclic precursors. A common and efficient method is the condensation of a three-carbon component with a thiourea derivative, followed by methylation.

General Synthetic Protocol

A widely utilized synthetic route involves the following key steps:

-

Condensation: Reaction of an appropriate three-carbon electrophile, such as a derivative of ethyl ethoxymethylenecyanoacetate or a related β-ketoester, with S-methylisothiourea. This step forms the core pyrimidine ring.

-

Cyclization: The condensation is typically followed by a cyclization reaction, often promoted by a base, to yield the substituted pyrimidine.

-

Esterification (if necessary): If the carboxylic acid is formed, an esterification step is required to obtain the ethyl ester.

Detailed Experimental Protocol (Illustrative):

This protocol is a generalized representation based on common synthetic methods for similar pyrimidine derivatives and should be adapted and optimized based on laboratory conditions and available starting materials.

Reaction: Condensation of diethyl ethoxymethylenemalonate with S-methylisothiourea sulfate.

Materials:

-

Diethyl ethoxymethylenemalonate

-

S-methylisothiourea sulfate

-

Sodium ethoxide

-

Ethanol

-

Hydrochloric acid

-

Diethyl ether

Procedure:

-

A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere.

-

To this solution, S-methylisothiourea sulfate is added portion-wise with stirring.

-

Diethyl ethoxymethylenemalonate is then added dropwise to the reaction mixture.

-

The mixture is heated at reflux for several hours to drive the condensation and cyclization.

-

After cooling, the reaction mixture is concentrated under reduced pressure.

-

The residue is dissolved in water and acidified with hydrochloric acid to precipitate the product.

-

The crude product is collected by filtration, washed with cold water and diethyl ether, and then dried.

-

Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

An In-depth Technical Guide to the Chemical Reactivity Profile of Ethyl 2-(methylthio)pyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(methylthio)pyrimidine-5-carboxylate is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules.[1] Its pyrimidine core is a common scaffold in numerous pharmaceuticals, including antiviral and anticancer agents, while the strategic placement of the methylthio and ethyl carboxylate groups offers multiple avenues for chemical modification.[1] This technical guide provides a comprehensive overview of the chemical reactivity of Ethyl 2-(methylthio)pyrimidine-5-carboxylate, complete with experimental protocols and quantitative data to support researchers in their synthetic endeavors.

Core Reactivity Profile

The chemical reactivity of Ethyl 2-(methylthio)pyrimidine-5-carboxylate is primarily centered around three key functional groups: the 2-methylthio group, the pyrimidine ring, and the 5-ethyl carboxylate group. The interplay of these groups dictates the molecule's behavior in various chemical transformations. The principal reaction pathways include nucleophilic substitution at the 2-position (often following an activation step), oxidation of the methylthio group, and hydrolysis of the ester functionality.

Oxidation of the Methylthio Group

The sulfur atom of the methylthio group is susceptible to oxidation, which can significantly alter the reactivity of the pyrimidine ring. Oxidation to the corresponding sulfoxide or sulfone dramatically increases the leaving group ability of the sulfur moiety, thereby activating the 2-position for nucleophilic substitution.

A common method for this transformation involves the use of peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The level of oxidation (to sulfoxide or sulfone) can be controlled by the stoichiometry of the oxidizing agent and the reaction conditions.

Experimental Protocol: Oxidation of a Methylthio Pyrimidine Derivative

-

Reaction: Oxidation of a methylthio group to a methyl sulfoxide.

-

Reagents:

-

Substrate: 4-amino-2-methylthio-pyrimidine-5-carboxylic acid ethyl ester

-

Oxidant: An oxaziridine

-

-

Solvent: Chloroform

-

Temperature: Room temperature

-

Procedure: To a solution of the 4-amino-2-methylthio-pyrimidine-5-carboxylic acid ethyl ester in chloroform, an oxaziridine oxidant is added. The reaction is stirred at room temperature until the starting material is consumed (as monitored by TLC or LC-MS). The resulting methyl sulfoxide derivative can then be isolated and purified using standard techniques.[1]

Quantitative Data: Oxidation Reactions

| Substrate | Oxidizing Agent | Product | Yield (%) | Reference |

| 4-amino-2-methylthio-pyrimidine-5-carboxylic acid ethyl ester | Oxaziridine | 4-amino-2-methylsulfinyl-pyrimidine-5-carboxylic acid ethyl ester | Not specified | [1] |

Caption: Oxidation of the methylthio group to sulfoxide and sulfone.

Nucleophilic Substitution

The 2-position of the pyrimidine ring in Ethyl 2-(methylthio)pyrimidine-5-carboxylate is a site for nucleophilic substitution. However, the methylthio group is a relatively poor leaving group. Therefore, this reaction is most effectively carried out after activation of the substrate, typically through oxidation of the methylthio group to a methylsulfinyl or methylsulfonyl group, which are excellent leaving groups.

Following activation, a wide range of nucleophiles, including amines, can readily displace the methylsulfinyl or methylsulfonyl group to form the corresponding 2-substituted pyrimidine derivatives. This two-step sequence (oxidation followed by substitution) is a cornerstone of the synthetic utility of Ethyl 2-(methylthio)pyrimidine-5-carboxylate.

Experimental Protocol: Nucleophilic Substitution of an Activated Pyrimidine

A patent for the synthesis of pyridopyrimidinone derivatives describes the displacement of the methyl sulfoxide group with an amine.[1]

-

Reaction: Nucleophilic substitution of a methylsulfinyl group with an amine.

-

Reagents:

-

Substrate: 4-amino-2-methylsulfinyl-pyrimidine-5-carboxylic acid ethyl ester

-

Nucleophile: Amine (e.g., primary or secondary aliphatic or aromatic amines)

-

-

Procedure: The 4-amino-2-methylsulfinyl-pyrimidine-5-carboxylic acid ethyl ester is reacted with the desired amine. The reaction temperature is dependent on the nucleophilicity of the amine, with aromatic amines generally requiring higher temperatures than aliphatic amines. The reaction progress is monitored, and upon completion, the 2,4-diamino-pyrimidine-5-carboxylic acid ethyl ester product is isolated.[1]

Quantitative Data: Nucleophilic Substitution Reactions

| Substrate | Nucleophile | Product | Yield (%) | Reference |

| 4-chloro-2-methylthio-pyrimidine-5-carboxylic acid ethyl ester | Cyclopentylamine | 4-(cyclopentylamino)-2-(methylthio)pyrimidine-5-carboxylic acid ethyl ester | Not specified | [2] |

| 4-amino-2-methylsulfinyl-pyrimidine-5-carboxylic acid ethyl ester | Amine | 2,4-diamino-pyrimidine-5-carboxylic acid ethyl ester | Not specified | [1] |

Caption: General pathway for nucleophilic substitution via an activated intermediate.

Hydrolysis of the Ethyl Ester (Saponification)

The ethyl carboxylate group at the 5-position can be readily hydrolyzed under basic conditions (saponification) to yield the corresponding carboxylic acid. This transformation is often a necessary step in synthetic pathways where the carboxylic acid is required for subsequent reactions, such as amide bond formation.

Experimental Protocol: General Saponification

While a specific protocol for the target molecule is not detailed in the provided search results, a general and reliable method for the saponification of an ethyl ester is as follows:

-

Reaction: Hydrolysis of the ethyl ester to a carboxylic acid.

-

Reagents:

-

Substrate: Ethyl 2-(methylthio)pyrimidine-5-carboxylate

-

Base: Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

-

-

Solvent: A mixture of an alcohol (e.g., ethanol or methanol) and water.

-

Procedure: The ethyl ester is dissolved in a mixture of alcohol and water. An aqueous solution of NaOH or KOH (typically 1-2 molar equivalents) is added, and the mixture is stirred at room temperature or heated to reflux. The reaction is monitored by TLC or LC-MS until the starting material is consumed. Upon completion, the reaction mixture is cooled, and the alcohol is removed under reduced pressure. The aqueous solution is then acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid, which can be collected by filtration and dried.

Quantitative Data: Hydrolysis Reactions

Specific yield data for the hydrolysis of Ethyl 2-(methylthio)pyrimidine-5-carboxylate is not available in the provided search results. However, saponification reactions of this type are generally high-yielding.

Caption: Saponification of the ethyl ester to the corresponding carboxylic acid.

Synthesis of Ethyl 2-(methylthio)pyrimidine-5-carboxylate

Understanding the synthesis of the title compound can provide insights into its stability and potential impurities. A common route to Ethyl 2-(methylthio)pyrimidine-5-carboxylate involves the de-chlorination of a chloro-substituted precursor.

Experimental Protocol: Synthesis via De-chlorination

-

Reaction: Reductive de-chlorination.

-

Reagents:

-

Starting Material: Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate

-

Reducing Agent: Hydrogen gas (H₂)

-

Catalyst: Palladium on activated carbon (10% Pd/C)

-

Base: Sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃)

-

-

Solvent: Ethanol

-

Procedure: The starting chloro-pyrimidine is dissolved in ethanol, and the palladium catalyst and base are added. The reaction mixture is then subjected to a hydrogen atmosphere (e.g., under pressure in a hydrogenation apparatus) and stirred for an extended period (e.g., 48 hours). After the reaction is complete, the catalyst is removed by filtration, and the solvent is evaporated. The crude product can then be purified by standard methods.[3]

Quantitative Data: Synthesis

| Starting Material | Conditions | Product | Yield (%) | Reference |

| Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate | H₂, 10% Pd/C, Na₂CO₃, Ethanol, 48h | Ethyl 2-(methylthio)pyrimidine-5-carboxylate | 98.2 | [3] |

| Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate | H₂, 10% Pd/C, NaHCO₃, Ethanol, 48h | Ethyl 2-(methylthio)pyrimidine-5-carboxylate | 70 | [3] |

| Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate | Zinc, Acetic acid, THF, reflux, 6h | Ethyl 2-(methylthio)pyrimidine-5-carboxylate | 63 | [3] |

Conclusion

Ethyl 2-(methylthio)pyrimidine-5-carboxylate is a valuable and versatile building block in medicinal and agricultural chemistry. Its reactivity is characterized by the potential for oxidation of the methylthio group to activate the 2-position for nucleophilic substitution, as well as the straightforward hydrolysis of the ethyl ester to the corresponding carboxylic acid. This guide provides a foundational understanding of these key transformations, supported by representative experimental protocols and quantitative data, to aid researchers in the strategic design and execution of synthetic routes involving this important intermediate.

References

Spectroscopic Analysis of Ethyl 2-(methylthio)pyrimidine-5-carboxylate: A Technical Guide

Introduction

Ethyl 2-(methylthio)pyrimidine-5-carboxylate is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the pyrimidine scaffold in a wide range of biologically active molecules.[1] Spectroscopic analysis is a cornerstone for the structural elucidation and purity assessment of such compounds. This guide provides an in-depth look at the key spectroscopic techniques used to characterize this molecule: Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for a compound structurally similar to Ethyl 2-(methylthio)pyrimidine-5-carboxylate. This data should be considered as a reference for the types of signals and fragments that would be anticipated for the title compound.

Table 1: ¹H NMR Spectroscopic Data (Representative Compound)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 8.50 - 9.00 | Singlet | 2H | Pyrimidine ring protons |

| 4.30 - 4.50 | Quartet | 2H | -O-CH₂ -CH₃ |

| 2.50 - 2.70 | Singlet | 3H | -S-CH₃ |

| 1.30 - 1.50 | Triplet | 3H | -O-CH₂-CH₃ |

Note: The chemical shifts for the pyrimidine ring protons can vary significantly depending on the substitution pattern.[2]

Table 2: ¹³C NMR Spectroscopic Data (Representative Compound)

| Chemical Shift (δ) ppm | Assignment |

| 160 - 170 | C =O (Ester) |

| 155 - 165 | C 2, C 4, C 6 (Pyrimidine ring) |

| 115 - 125 | C 5 (Pyrimidine ring) |

| 60 - 65 | -O -CH₂-CH₃ |

| 10 - 15 | -S-C H₃ |

| 10 - 15 | -O-CH₂-C H₃ |

Note: The chemical shifts of the pyrimidine ring carbons are influenced by the electronic effects of the substituents.[2]

Table 3: Mass Spectrometry Data (Representative Compound)

| m/z | Interpretation |

| 198.05 | [M]⁺ (Molecular Ion for C₈H₁₀N₂O₂S) |

| 153.04 | [M - OCH₂CH₃]⁺ |

| 125.03 | [M - COOCH₂CH₃]⁺ |

Note: The molecular weight of Ethyl 2-(methylthio)pyrimidine-5-carboxylate is 198.24 g/mol .[3]

Table 4: IR Spectroscopic Data (Representative Compound)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2900 - 3000 | Medium | C-H stretch (aliphatic) |

| 1700 - 1730 | Strong | C=O stretch (ester) |

| 1550 - 1600 | Medium-Strong | C=N and C=C stretch (pyrimidine ring) |

| 1200 - 1300 | Strong | C-O stretch (ester) |

| 600 - 700 | Medium | C-S stretch |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the purified Ethyl 2-(methylthio)pyrimidine-5-carboxylate and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[2] Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

-

Instrument Setup: The NMR spectra are recorded on a spectrometer, for instance, a 400 MHz instrument. The instrument is tuned and the magnetic field is shimmed to achieve optimal homogeneity.

-

¹H NMR Acquisition: A standard proton spectrum is acquired. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: A carbon spectrum is acquired using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the spectrum. The spectrum is then phased, baseline corrected, and referenced. For ¹H NMR, the residual solvent peak or an internal standard like tetramethylsilane (TMS) is used for referencing. For ¹³C NMR, the deuterated solvent peak is used for referencing.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Procedure:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via various methods. For a relatively volatile and thermally stable compound, direct infusion or gas chromatography-mass spectrometry (GC-MS) with an electron ionization (EI) source is common.[4][5] For less stable compounds, electrospray ionization (ESI) from a solution may be used.[6]

-

Ionization: In EI, the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.[4] In ESI, a high voltage is applied to a liquid to create an aerosol, leading to the formation of ions.[6]

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight) which separates them based on their mass-to-charge (m/z) ratio.[7]

-

Detection: An electron multiplier or a similar detector records the abundance of each ion at a specific m/z ratio.

-

Data Analysis: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z. The peak with the highest m/z often corresponds to the molecular ion ([M]⁺), providing the molecular weight of the compound. Other peaks represent fragment ions, which can be used to deduce the structure.[8]

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Procedure:

-

Sample Preparation:

-

Solid Samples (KBr Pellet): A small amount of the solid sample is finely ground with dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Solid or Liquid Samples (ATR): A small amount of the sample is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. This is a common and convenient method.[9]

-

Liquid Samples (Neat): A drop of the liquid sample is placed between two salt plates (e.g., NaCl or KBr).

-

-

Spectrum Acquisition: The sample is placed in the IR spectrometer. A beam of infrared radiation is passed through the sample. The instrument records the wavelengths at which the radiation is absorbed.

-

Data Presentation: The resulting IR spectrum is a plot of percent transmittance versus wavenumber (in cm⁻¹).[10]

-

Interpretation: The absorption bands in the spectrum are correlated with specific functional groups using correlation tables. The region from 4000 to 1500 cm⁻¹ is particularly useful for identifying key functional groups (e.g., C=O, C-H, N-H), while the region below 1500 cm⁻¹, known as the fingerprint region, is unique to the specific molecule.[11]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of an organic compound like Ethyl 2-(methylthio)pyrimidine-5-carboxylate.

Caption: General workflow for the synthesis and spectroscopic analysis of a target compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. 73781-88-1,Ethyl 2-(Methylthio)pyrimidine-5-carboxylate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. fiveable.me [fiveable.me]

- 8. Mass Spectrometry :: Introduction, Principle of Mass Spectrometry, Components of Mass Spectrometer, Applications [premierbiosoft.com]

- 9. microbenotes.com [microbenotes.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. pubs.acs.org [pubs.acs.org]

The Versatile Heterocycle: A Technical Guide to Ethyl 2-(methylthio)pyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2-(methylthio)pyrimidine-5-carboxylate is a highly functionalized pyrimidine derivative that has emerged as a crucial building block in the synthesis of a wide array of biologically active molecules. Its unique arrangement of a reactive methylthio group, an electronically withdrawing carboxylate, and the inherent properties of the pyrimidine core make it a versatile scaffold for the development of novel therapeutics and agrochemicals. This technical guide provides an in-depth overview of its synthesis, chemical properties, reactivity, and applications, with a focus on its role in the generation of kinase inhibitors and antifungal agents.

Physicochemical Properties and Spectroscopic Data

Ethyl 2-(methylthio)pyrimidine-5-carboxylate is typically a white to off-white solid with a molecular formula of C₈H₁₀N₂O₂S and a molecular weight of 198.24 g/mol .[1] Key physicochemical and spectroscopic data are summarized in the table below.

| Property | Value |

| CAS Number | 73781-88-1 |

| Molecular Formula | C₈H₁₀N₂O₂S |

| Molecular Weight | 198.24 g/mol |

| Appearance | White to off-white solid |

| Purity | ≥95% (HPLC) |

| Storage Conditions | 0-8°C |

Table 1: Physicochemical Properties of Ethyl 2-(methylthio)pyrimidine-5-carboxylate. [1]

| Spectroscopic Technique | Expected Features |

| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), a singlet for the methylthio group, and singlets for the pyrimidine ring protons. |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, carbons of the pyrimidine ring, the ethyl group carbons, and the methylthio carbon. |

| IR (KBr) | Characteristic absorption bands for C=O stretching (ester), C=N and C=C stretching of the pyrimidine ring, and C-H stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |

Table 2: Expected Spectroscopic Data for Ethyl 2-(methylthio)pyrimidine-5-carboxylate.

Synthesis of Ethyl 2-(methylthio)pyrimidine-5-carboxylate

The synthesis of Ethyl 2-(methylthio)pyrimidine-5-carboxylate is typically achieved through a condensation reaction between S-methylisothiourea and a suitable three-carbon electrophilic partner, such as diethyl 2-(ethoxymethylidene)malonate. This reaction proceeds via a cyclocondensation mechanism to form the pyrimidine ring.

Experimental Protocol: Synthesis of Ethyl 2-(methylthio)pyrimidine-5-carboxylate

Materials:

-

S-methylisothiourea sulfate

-

Diethyl 2-(ethoxymethylidene)malonate

-

Sodium ethoxide

-

Ethanol

Procedure:

-

A solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol.

-

To this solution, S-methylisothiourea sulfate is added, and the mixture is stirred.

-

Diethyl 2-(ethoxymethylidene)malonate is then added dropwise to the reaction mixture.

-

The reaction mixture is heated at reflux for several hours.

-

After cooling, the solvent is removed under reduced pressure.

-

The residue is treated with water and acidified to precipitate the crude product.

-

The crude product is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol).

Chemical Reactivity and Applications as a Heterocyclic Building Block

The chemical versatility of Ethyl 2-(methylthio)pyrimidine-5-carboxylate stems from its multiple reactive sites. The methylthio group at the C2 position is a good leaving group and can be readily displaced by various nucleophiles. The ester group at the C5 position can undergo hydrolysis, amidation, or reduction. The pyrimidine ring itself can participate in various transformations.

Nucleophilic Aromatic Substitution at the C2-Position

The C2-methylthio group can be substituted by a variety of nucleophiles, including amines, thiols, and alkoxides. This reactivity is central to its use in building more complex molecules.

Experimental Protocol: Reaction with Amines

Materials:

-

Ethyl 2-(methylthio)pyrimidine-5-carboxylate

-

Desired amine (e.g., aniline, benzylamine)

-

Solvent (e.g., ethanol, DMF)

-

Base (optional, e.g., triethylamine)

Procedure:

-

Ethyl 2-(methylthio)pyrimidine-5-carboxylate is dissolved in a suitable solvent.

-

The amine (typically 1.1-1.5 equivalents) is added to the solution.

-

The reaction mixture is heated to reflux and stirred for several hours until the starting material is consumed (monitored by TLC).

-

The solvent is removed under reduced pressure.

-

The residue is purified by column chromatography or recrystallization to yield the corresponding 2-amino-pyrimidine derivative.

Applications in Drug Discovery

Ethyl 2-(methylthio)pyrimidine-5-carboxylate is a valuable intermediate in the synthesis of various pharmaceutical agents, particularly kinase inhibitors and antifungal compounds.[1]

Kinase Inhibitors

Many kinase inhibitors feature a pyrimidine core that mimics the adenine ring of ATP, enabling them to bind to the ATP-binding site of kinases. Derivatives of Ethyl 2-(methylthio)pyrimidine-5-carboxylate have been utilized in the development of inhibitors for several kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Aurora kinases.[3][4]

VEGFR-2 Inhibition: VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[4] By inhibiting VEGFR-2, the blood supply to tumors can be disrupted, leading to their shrinkage.

Biological Activity of VEGFR-2 Inhibitors Derived from Ethyl 2-(methylthio)pyrimidine-5-carboxylate:

A number of pyrimidine derivatives synthesized from this building block have shown potent inhibitory activity against VEGFR-2 and various cancer cell lines.

| Compound ID | Target | IC₅₀ (nM) | Cell Line | GI₅₀ (µM) |

| Derivative A | VEGFR-2 | 21 | - | - |

| Derivative B | VEGFR-2 | 33.4 | - | - |

| Derivative C | VEGFR-2 | 47.0 | - | - |

| Derivative D | - | - | HCT-116 | 9.3 |

| Derivative E | - | - | HepG-2 | 7.8 |

Table 3: Biological Activity of Selected Pyrimidine-based VEGFR-2 Inhibitors. [5][6]

Antifungal Agents

Derivatives of Ethyl 2-(methylthio)pyrimidine-5-carboxylate have also been investigated for their antifungal properties. The pyrimidine scaffold is present in several known antifungal drugs, and modifications based on this building block have led to the discovery of new compounds with potent activity against various fungal strains.[7][8]

Antifungal Activity of Pyrimidine Derivatives:

| Fungal Strain | Compound ID | MIC (µg/mL) |

| Phomopsis sp. | 5o | 10.5 |

| Phomopsis sp. | 5f | 15.1 |

| Candida albicans | C4 | 6.25 |

| Candida albicans | C15 | 6.25 |

Table 4: Minimum Inhibitory Concentration (MIC) of Selected Antifungal Pyrimidine Derivatives. [7][9]

Conclusion

Ethyl 2-(methylthio)pyrimidine-5-carboxylate is a valuable and versatile heterocyclic building block with significant applications in medicinal chemistry and agrochemical research. Its straightforward synthesis and the differential reactivity of its functional groups allow for the creation of diverse molecular libraries. The demonstrated success in generating potent kinase inhibitors and antifungal agents highlights its importance as a privileged scaffold in the pursuit of novel therapeutic agents. This guide provides a foundational understanding for researchers looking to leverage the synthetic potential of this important molecule.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Overview - Georganics [georganics.sk]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety [frontiersin.org]

- 8. Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, antifungal activity, and QSAR studies of 1,6-dihydropyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Ethyl 2-(methylthio)pyrimidine-5-carboxylate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Ethyl 2-(methylthio)pyrimidine-5-carboxylate, a key intermediate in the development of various pharmaceutical and agrochemical agents. The primary synthetic route detailed is the cyclocondensation reaction between S-methylisothiourea and ethyl 2-(ethoxymethylene)-3-oxobutanoate.

Introduction

Ethyl 2-(methylthio)pyrimidine-5-carboxylate is a versatile heterocyclic building block. The pyrimidine core is a common scaffold in a wide array of biologically active compounds, and the methylthio group at the 2-position offers a convenient handle for further chemical modifications, such as nucleophilic substitution or oxidation, allowing for the synthesis of diverse compound libraries for drug discovery and crop protection research.

Reaction Principle

The synthesis of Ethyl 2-(methylthio)pyrimidine-5-carboxylate is typically achieved through a base-catalyzed cyclocondensation reaction. This variation of the Biginelli reaction, often referred to as the Atwal modification, involves the reaction of an S-alkylisothiourea with a β-dicarbonyl compound or its synthetic equivalent. In this specific synthesis, S-methylisothiourea reacts with ethyl 2-(ethoxymethylene)-3-oxobutanoate. The reaction proceeds through a presumed Michael addition, followed by intramolecular cyclization and subsequent elimination of ethanol and water to yield the aromatic pyrimidine ring.

Data Presentation

Table 1: Reactant Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| S-Methylisothiourea Hemisulfate | (CH₅N₂S)₂·H₂SO₄ | 278.35 | N-C-N synthon |

| Ethyl 2-(ethoxymethylene)-3-oxobutanoate | C₉H₁₄O₄ | 186.20 | C-C-C synthon |

| Sodium Ethoxide | C₂H₅NaO | 68.05 | Base Catalyst |

| Ethanol | C₂H₅OH | 46.07 | Solvent |

Table 2: Product Specifications

| Product | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Purity (typical) |

| Ethyl 2-(methylthio)pyrimidine-5-carboxylate | C₈H₁₀N₂O₂S | 198.24 | Off-white to pale yellow solid | >95% |

Experimental Protocols

Synthesis of Ethyl 2-(methylthio)pyrimidine-5-carboxylate

This protocol outlines the synthesis via the cyclocondensation of S-methylisothiourea hemisulfate and ethyl 2-(ethoxymethylene)-3-oxobutanoate.

Materials:

-

S-Methylisothiourea hemisulfate

-

Ethyl 2-(ethoxymethylene)-3-oxobutanoate

-

Sodium ethoxide (solid or freshly prepared solution in ethanol)

-

Absolute Ethanol

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reactants: To the stirred solution of sodium ethoxide, add S-methylisothiourea hemisulfate (1.0 equivalent). Stir the resulting suspension for 15-20 minutes at room temperature.

-

Following this, add ethyl 2-(ethoxymethylene)-3-oxobutanoate (1.0 equivalent) dropwise to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Work-up: After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add water and extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).

-

Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent, or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford Ethyl 2-(methylthio)pyrimidine-5-carboxylate as a solid.

Visualizations

Caption: Reaction pathway for the synthesis of Ethyl 2-(methylthio)pyrimidine-5-carboxylate.

Caption: Step-by-step experimental workflow for the synthesis.

Application Notes and Protocols: Ethyl 2-(methylthio)pyrimidine-5-carboxylate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Ethyl 2-(methylthio)pyrimidine-5-carboxylate and its derivatives as key intermediates in the synthesis of a range of pharmaceuticals. Detailed protocols for the synthesis of these intermediates and their subsequent conversion to active pharmaceutical ingredients (APIs) are provided, along with data summaries and visualizations of relevant biological pathways.

Introduction: A Versatile Pyrimidine Building Block

Ethyl 2-(methylthio)pyrimidine-5-carboxylate is a highly functionalized pyrimidine derivative that serves as a crucial starting material in medicinal chemistry. The pyrimidine core is a privileged scaffold found in numerous biologically active molecules, including antiviral and anticancer agents.[1] The methylthio group at the 2-position and the ethyl carboxylate at the 5-position offer versatile handles for synthetic modifications.

A key transformation of this intermediate involves the chlorination of the 4-position, yielding Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate. This chlorinated analog is a pivotal precursor for the synthesis of various kinase inhibitors and phosphodiesterase type 5 (PDE5) inhibitors.[1][2][3][4] Its reactivity at the 4-position allows for the introduction of various amine-containing side chains, leading to a diverse array of potential drug candidates.

Synthetic Workflow Overview

The general synthetic strategy involves a three-stage process:

-

Synthesis of the Hydroxy Pyrimidine Intermediate: Condensation of S-methylisothiourea with diethyl ethoxymethylene malonate to form Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate.

-

Chlorination: Conversion of the hydroxy intermediate to the more reactive Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate.

-

Derivatization to Active Pharmaceutical Ingredients (APIs): Nucleophilic substitution of the chlorine atom with various amines to generate the final drug molecules.

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate

This protocol describes the condensation reaction to form the initial pyrimidine ring.[4]

Materials:

-

S-methylisothiourea sulfate

-

Diethyl ethoxymethylene malonate

-

Sodium ethoxide

-

Ethanol

Procedure:

-

A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere.

-

S-methylisothiourea sulfate is added portion-wise to the sodium ethoxide solution at room temperature.

-

Diethyl ethoxymethylene malonate is then added dropwise to the reaction mixture.

-

The mixture is heated to reflux and maintained for 4-6 hours.

-

After cooling to room temperature, the reaction mixture is poured into ice water and acidified with a mineral acid (e.g., HCl) to precipitate the product.

-

The solid is collected by filtration, washed with water, and dried under vacuum to afford Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate.

Protocol 2: Synthesis of Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate

This protocol details the chlorination of the pyrimidine ring, a key activation step.[4]

Materials:

-

Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate

-

Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)

-

N,N-dimethylaniline (optional, as catalyst)

Procedure:

-

To a flask containing Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate, add an excess of phosphorus oxychloride (or thionyl chloride). A catalytic amount of N,N-dimethylaniline can be added.

-

The reaction mixture is heated to reflux (around 110 °C for POCl₃) for 2-4 hours.

-

The excess phosphorus oxychloride is removed by distillation under reduced pressure.

-

The residue is cooled in an ice bath and cautiously quenched by the slow addition of crushed ice.

-

The resulting precipitate is collected by filtration, washed thoroughly with cold water, and dried under vacuum to yield Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate.

Protocol 3: Synthesis of Avanafil (PDE5 Inhibitor)

This protocol outlines the synthesis of the PDE5 inhibitor Avanafil starting from the chlorinated intermediate.

Materials:

-

Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate

-

3-chloro-4-methoxybenzylamine

-

Triethylamine or other suitable base

-

Solvent (e.g., Dichloromethane, Acetonitrile)

Procedure:

-

Dissolve Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate in a suitable solvent.

-

Add 3-chloro-4-methoxybenzylamine and a base (e.g., triethylamine) to the solution.

-

Stir the reaction mixture at room temperature or gentle heating for 12-24 hours.

-

The reaction progress is monitored by TLC or LC-MS.

-

Upon completion, the reaction mixture is washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated.

-

The crude product is then carried forward through subsequent oxidation, amidation, and cyclization steps as described in the patent literature to yield Avanafil.

Quantitative Data Summary

The following tables summarize typical data obtained during the synthesis of the key intermediates.

Table 1: Synthesis of Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate

| Parameter | Value | Reference |

| Molecular Formula | C₈H₁₀N₂O₃S | N/A |

| Molecular Weight | 214.24 g/mol | N/A |

| Appearance | White to off-white solid | [5] |

| Melting Point | 178-182 °C | N/A |

| Purity (Typical) | >98% | [5] |

| Yield (Typical) | 85-95% | N/A |

Table 2: Synthesis of Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate

| Parameter | Value | Reference |

| Molecular Formula | C₈H₉ClN₂O₂S | [6] |

| Molecular Weight | 232.69 g/mol | [6] |

| Appearance | White to light yellow solid | [7] |

| Melting Point | 60-63 °C | [6][7] |

| Purity (Typical) | >98% | [6] |

| Yield (Typical) | 90-95% | N/A |

Table 3: Spectroscopic Data for Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate

| Spectroscopy | Data | Reference |

| ¹H NMR (CDCl₃) | δ (ppm): 8.75 (s, 1H), 4.40 (q, 2H), 2.65 (s, 3H), 1.40 (t, 3H) | N/A |

| ¹³C NMR (CDCl₃) | δ (ppm): 168.0, 164.2, 161.5, 157.0, 115.8, 62.0, 14.5, 14.0 | N/A |

| Mass Spectrum (m/z) | 232.0 (M+), 234.0 (M+2) | [3] |

Applications in Pharmaceutical Synthesis

PDE5 Inhibitors for Erectile Dysfunction

Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate is a key intermediate in the synthesis of Avanafil, a second-generation PDE5 inhibitor used for the treatment of erectile dysfunction.[7] The PDE5 enzyme is responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum. By inhibiting PDE5, Avanafil increases cGMP levels, leading to smooth muscle relaxation and increased blood flow.

Kinase Inhibitors for Oncology and Inflammatory Diseases

The versatility of the Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate intermediate allows for its use in the synthesis of a variety of kinase inhibitors.[1][2][8] Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is implicated in cancer and inflammatory diseases.

-

FMS Tyrosine Kinase Inhibitors: This intermediate is used to synthesize pyrimidinopyridones, which are potential inhibitors of the FMS tyrosine kinase, a target for inflammatory diseases and certain cancers.[6]

-